An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyhexan-3-one
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyhexan-3-one
Introduction and Molecular Overview
4-Hydroxyhexan-3-one, also known by its common synonym propioin, is an aliphatic α-hydroxy ketone (or acyloin).[1][2] Its structure features a secondary alcohol group positioned on the carbon atom alpha to a ketone carbonyl group. This specific arrangement of functional groups imparts a unique and versatile chemical reactivity, distinguishing it from simple ketones or alcohols. The proximity of the hydroxyl and carbonyl groups facilitates intramolecular interactions and enables characteristic reactions such as tautomerism to enediol intermediates and specific rearrangements.[3][4]
This guide provides a comprehensive analysis of the chemical properties, spectroscopic profile, and reactivity of 4-hydroxyhexan-3-one, offering field-proven insights and experimental context for its application in research and development.
Key Identifiers:
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IUPAC Name: 4-hydroxyhexan-3-one[1]
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Synonyms: Propioin, 4-Hydroxy-3-hexanone, Ethyl α-hydroxypropyl ketone[1][5][6]
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Chemical Structure:
Physicochemical and Spectroscopic Profile
The physical properties and spectroscopic data are fundamental for the identification, purification, and handling of 4-hydroxyhexan-3-one.
Physicochemical Properties
The compound exists as a liquid at room temperature and is classified as a flammable liquid.[1][8] Its solubility in alcohol and moderate solubility in water are consistent with its structure, which contains both polar functional groups and a nonpolar alkyl chain.[9]
| Property | Value | Source(s) |
| Appearance | Liquid | [8] |
| Boiling Point | 167 °C at 760 mmHg | [9][10] |
| 63-65 °C at 15 mmHg (336-338 K at 0.02 bar) | [11] | |
| Melting Point | -3.75 °C (estimate) | [10] |
| Density | 0.95 g/cm³ | [10] |
| Flash Point | 54 °C (129.2 °F) | [8][10] |
| Refractive Index | 1.423 - 1.434 at 20-21 °C | [9][10] |
| Vapor Pressure | 0.701 mmHg at 25 °C (estimate) | [9] |
| Water Solubility | 9.95 x 10⁴ mg/L at 25 °C (estimate) | [9] |
| LogP (o/w) | 0.72 (estimate) | [9] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of 4-hydroxyhexan-3-one.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent absorption bands corresponding to its functional groups. A strong, broad band appears in the region of 3400-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption peak is observed around 1710-1725 cm⁻¹, characteristic of the C=O stretching of an aliphatic ketone. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for this compound.[6]
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Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 116. The fragmentation pattern is dominated by cleavage alpha to the carbonyl group. Key fragments observed in its mass spectrum include prominent peaks at m/z 59 and 57, corresponding to the [CH(OH)CH₂CH₃]⁺ and [C(=O)CH₂CH₃]⁺ ions, respectively.[1][12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The expected signals are: a triplet from the methyl protons of the ethyl group adjacent to the carbonyl, a quartet from the corresponding methylene protons, a multiplet for the methine proton attached to the hydroxyl group, a multiplet for the methylene protons of the propyl group, and a triplet for the terminal methyl protons of the propyl group. The proton of the hydroxyl group typically appears as a broad singlet, the chemical shift of which is concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals. The most downfield signal corresponds to the carbonyl carbon (C=O) around 210-215 ppm. The carbon bearing the hydroxyl group (-CHOH) appears in the 70-75 ppm range. The remaining four signals in the upfield region (approx. 10-40 ppm) correspond to the four distinct aliphatic carbons.
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Chemical Reactivity and Synthetic Utility
The chemistry of 4-hydroxyhexan-3-one is governed by the interplay between its ketone and α-hydroxyl functionalities.
Tautomerism and Redox Behavior: The Acyloin Character
A defining feature of α-hydroxy ketones is their ability to undergo keto-enol tautomerism in the presence of a base to form an enediol intermediate.[3] This intermediate is highly susceptible to oxidation.
Caption: Tautomerism and oxidation pathway of 4-hydroxyhexan-3-one.
This transformation is the reason 4-hydroxyhexan-3-one, despite being a ketone, gives a positive result with mild oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) and Fehling's solution, which are classical tests for aldehydes.[2][3] The enediol intermediate, being electron-rich, is readily oxidized to the corresponding α-diketone, hexane-3,4-dione.[3]
Experimental Protocol: Tollens' Test for α-Hydroxy Ketones
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Reagent Preparation: Prepare Tollens' reagent by adding 2 drops of 5% NaOH solution to 2 mL of 5% silver nitrate (AgNO₃) solution. A precipitate of silver oxide will form. Add 2% ammonia (NH₄OH) solution dropwise, with shaking, until the precipitate just dissolves. Caution: Tollens' reagent must be prepared fresh and should not be stored, as it can form explosive silver fulminate.
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Reaction: Add 3-5 drops of 4-hydroxyhexan-3-one to the freshly prepared Tollens' reagent in a clean test tube.
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Observation: Gently warm the mixture in a water bath (approx. 60 °C) for a few minutes.
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Positive Result: The formation of a silver mirror on the inner wall of the test tube or a black precipitate of metallic silver indicates a positive test, confirming the reducing nature of the α-hydroxy ketone.
Oxidation and Reduction
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Oxidation: Beyond qualitative tests, the secondary alcohol can be selectively oxidized to a ketone using stronger oxidizing agents, leading to the formation of hexane-3,4-dione. More specialized methods, such as copper(I)-catalyzed oxidation using oxygen as the oxidant, have been developed for the efficient synthesis of α-dicarbonyl compounds from α-hydroxy ketones.[13]
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Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction yields hexane-3,4-diol, a vicinal diol. The stereochemical outcome of this reduction can be influenced by the choice of reagent and reaction conditions.
α-Ketol Rearrangement
Under acidic, basic, or thermal conditions, 4-hydroxyhexan-3-one can undergo the α-ketol (or acyloin) rearrangement.[4][14] This reaction involves a 1,2-migration of an alkyl group from the hydroxyl-bearing carbon to the carbonyl carbon. The reaction is reversible, and the equilibrium favors the more thermodynamically stable isomer.[4] For 4-hydroxyhexan-3-one, this could potentially lead to the formation of 3-hydroxyhexan-4-one, though the relative stability would dictate the position of the equilibrium.
Catalytic Dehydration
A synthetically and industrially significant reaction is the catalytic dehydration of 4-hydroxyhexan-3-one to produce 4-hexen-3-one, an α,β-unsaturated ketone used as a flavoring agent.[15][16] This reaction is typically performed at high temperatures (200-450 °C) using solid acid catalysts.[16]
Caption: Catalytic dehydration of 4-hydroxyhexan-3-one.
Experimental Protocol: Conceptual Dehydration Workflow This protocol is a conceptual workflow based on patent literature and should be adapted with rigorous safety and process controls.[16]
-
Catalyst Bed Preparation: A packed-bed reactor is loaded with a solid acid catalyst, such as tungsten oxide supported on a zirconia-silica composite (WO₃/ZrO₂-SiO₂).
-
System Inerting: The reactor system is purged with an inert gas (e.g., nitrogen) and heated to the target reaction temperature (e.g., 300 °C).
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Reactant Feed: Liquid 4-hydroxyhexan-3-one is introduced into the reactor at a controlled liquid hourly space velocity (LHSV) of 0.5–15 h⁻¹.
-
Reaction: The reactant vaporizes and passes over the catalyst bed, where the dehydration reaction occurs.
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Product Collection: The effluent from the reactor is cooled and condensed to collect the liquid product mixture.
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Analysis and Purification: The product mixture is analyzed by gas chromatography (GC) to determine conversion and selectivity. The desired product, 4-hexen-3-one, is then purified from the crude mixture by fractional distillation.
Safety and Handling
4-Hydroxyhexan-3-one is classified as a flammable liquid and vapor (GHS Hazard H226).[1][8] It is also considered harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[1][8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from sources of ignition.
Conclusion
4-Hydroxyhexan-3-one is a molecule of significant chemical interest due to its dual functionality as an α-hydroxy ketone. Its properties are not merely the sum of a simple ketone and alcohol but are defined by the unique reactivity conferred by the adjacent placement of these groups. Its ability to undergo tautomerism to an oxidizable enediol, participate in the α-ketol rearrangement, and serve as a precursor for industrially relevant compounds like α,β-unsaturated ketones underscores its versatility. A thorough understanding of its spectroscopic signature and characteristic reactions is essential for its effective use in synthetic chemistry, drug discovery, and materials science.
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NIST (n.d.). 4-Hydroxy-3-hexanone IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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NIST (n.d.). 4-Hydroxy-3-hexanone Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry Stack Exchange (2016). Why do alpha-hydroxy ketones respond positively to Tollens', Fehling's, Benedict's, Schiff's and HgCl2 tests?. Retrieved from [Link]
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- Google Patents (2013). CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone.
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